An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of 4,4'-(2-Methylpropylidene)bisphenol
An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of 4,4'-(2-Methylpropylidene)bisphenol
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 4,4'-(2-Methylpropylidene)bisphenol. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of the molecule, outlines detailed methodologies for its synthesis and characterization, and presents a rigorous framework for its conformational analysis. By integrating experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling, this guide offers a holistic understanding of the structural dynamics of 4,4'-(2-Methylpropylidene)bisphenol, a crucial aspect for assessing its biological activity and potential toxicological implications.
Introduction: Unveiling the Structural Nuances of a Bisphenol Analog
4,4'-(2-Methylpropylidene)bisphenol, a member of the bisphenol family, is a diarylmethane compound characterized by two hydroxyphenyl groups linked by a 2-methylpropylidene bridge.[1] Its chemical structure, while similar to the more extensively studied Bisphenol A (BPA), possesses unique steric and electronic features conferred by the isobutyl group. Understanding the three-dimensional arrangement of its constituent atoms and the rotational freedom around its chemical bonds is paramount for elucidating its interaction with biological macromolecules and predicting its behavior in physiological systems. This guide will provide the theoretical and practical framework for a thorough conformational analysis.
Table 1: Physicochemical Properties of 4,4'-(2-Methylpropylidene)bisphenol
| Property | Value | Source |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol | [1][2] |
| Synonyms | Bisphenol IBTD, 4,4'-(Isobutylidene)bisphenol | [2] |
| CAS Number | 1844-00-4 | [1][2] |
| Molecular Formula | C₁₆H₁₈O₂ | [1][2] |
| Molecular Weight | 242.31 g/mol | [2] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| Predicted XlogP | 4.0 | [3] |
| Classification | Diarylalkane, Potential Endocrine Disruptor | [1] |
Synthesis and Characterization: Establishing a Pure Analytical Standard
A robust conformational analysis begins with the synthesis and rigorous purification of the target molecule. The general synthesis of bisphenols involves the acid-catalyzed condensation of a ketone or aldehyde with a phenol.[4][5] For 4,4'-(2-Methylpropylidene)bisphenol, this would typically involve the reaction of isobutyraldehyde with phenol.
Synthetic Protocol: A Step-by-Step Approach
Reaction: Phenol + Isobutyraldehyde → 4,4'-(2-Methylpropylidene)bisphenol
Catalyst: A strong acid catalyst, such as a sulfonated polystyrene resin, is commonly employed to drive the electrophilic aromatic substitution reaction.[4]
Experimental Workflow:
-
Reactant Preparation: A molar excess of phenol is typically used to favor the formation of the desired bisphenol and minimize side reactions. Both phenol and isobutyraldehyde should be of high purity.
-
Reaction Setup: The reactants and the acid catalyst are combined in a suitable reaction vessel equipped with a stirrer and a reflux condenser. The reaction is typically carried out at an elevated temperature to increase the reaction rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the catalyst is filtered off. The excess phenol is removed, often by vacuum distillation. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., toluene/heptane), to yield the pure 4,4'-(2-Methylpropylidene)bisphenol.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propylidene bridge, the methyl protons of the isobutyl group, and the hydroxyl protons.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum will show characteristic signals for the aromatic carbons, the quaternary carbon of the bridge, and the carbons of the isobutyl group.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key vibrational bands to look for include the O-H stretching of the phenolic hydroxyl groups, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Conformational Analysis: A Multi-pronged Strategy
The conformational landscape of 4,4'-(2-Methylpropylidene)bisphenol is defined by the rotational freedom around several single bonds, primarily the C-C bonds connecting the phenyl rings to the propylidene bridge. A comprehensive analysis requires a combination of experimental and computational methods.
Experimental Determination of Conformation
Single-crystal X-ray diffraction provides a precise three-dimensional map of the electron density within a crystal, revealing the exact positions of atoms and thus the preferred conformation in the solid state.[6][7]
Experimental Protocol:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[6] This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[8] The diffraction pattern of spots is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map.[6] This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.
While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy can reveal the conformational dynamics of the molecule in solution. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful techniques for this purpose.[9][10] These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance constraints for determining the preferred solution-state conformation.
Experimental Protocol (2D NOESY/ROESY):
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for good signal-to-noise.
-
Data Acquisition: The 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer. The key experimental parameter is the mixing time, which needs to be optimized based on the molecular weight of the compound.[11] For a molecule of this size, a mixing time in the range of 0.5-1.0 seconds is a good starting point for NOESY.[12]
-
Data Processing and Analysis: The 2D spectrum is processed to reveal cross-peaks between protons that are spatially close. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of interproton distances.
Computational Modeling: In Silico Exploration of the Conformational Space
Computational chemistry provides a powerful means to explore the entire conformational landscape of a molecule, identify low-energy conformers, and calculate the energy barriers between them.[13][14]
Computational Workflow:
Caption: A typical workflow for computational conformational analysis.
Detailed Protocol:
-
Initial Structure Generation: A 3D structure of 4,4'-(2-Methylpropylidene)bisphenol is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.[13][15] This is often done using computationally inexpensive methods like molecular mechanics. The key degrees of freedom to explore are the dihedral angles around the C-C bonds linking the phenyl rings to the central carbon atom.
-
Quantum Mechanical Optimization: The unique conformers identified in the search are then subjected to geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).[2] This step refines the structures and provides more accurate geometries.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies of the conformers.[16]
-
Analysis: The optimized geometries are analyzed to determine key structural parameters such as dihedral angles. The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature, providing insight into the predominant conformations.
Molecular Dynamics Simulations: Capturing the Dynamic Behavior
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of 4,4'-(2-Methylpropylidene)bisphenol over time, including its interactions with solvent molecules or biological targets.[17][18][19]
Simulation Protocol:
-
System Setup: The molecule is placed in a simulation box filled with a chosen solvent (e.g., water).
-
Force Field Parameterization: An appropriate force field is chosen to describe the inter- and intramolecular interactions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long simulation is run to generate a trajectory of the molecule's motion.
-
Trajectory Analysis: The trajectory is analyzed to study the time evolution of conformational parameters, such as dihedral angles, and to identify the most populated conformational states.
Structure-Activity Relationship and Implications for Drug Development
The conformation of a molecule is intimately linked to its biological activity. The specific three-dimensional shape of 4,4'-(2-Methylpropylidene)bisphenol will determine its ability to bind to biological targets, such as nuclear receptors.[20] Understanding its preferred conformations is therefore a critical step in assessing its potential as an endocrine disruptor and in the design of safer alternatives.[21]
The isobutyl group introduces a different steric profile compared to the isopropyl group in BPA, which can significantly alter the molecule's interaction with receptor binding pockets. The conformational flexibility of the phenyl rings will also play a crucial role in accommodating the geometry of the binding site.
Conclusion
The conformational analysis of 4,4'-(2-Methylpropylidene)bisphenol is a multifaceted endeavor that requires a synergistic approach combining synthesis, experimental characterization, and computational modeling. This guide has provided a detailed framework for conducting such an analysis, from the initial synthesis of the molecule to the in-depth exploration of its conformational landscape. The insights gained from these studies are not only of fundamental scientific interest but also have significant practical implications for the fields of toxicology and drug development, aiding in the risk assessment of existing chemicals and the rational design of new, safer molecules.
References
-
PubChem. 4,4'-(2-Methylpropylidene)bisphenol. National Center for Biotechnology Information. [Link]
- Chang, C. E., & Gilson, M. K. (2004). A simple procedure for exploring the conformational possibilities of flexible molecules. CHIMIA International Journal for Chemistry, 58(11), 819-823.
- Comba, P., & Zimmer, M. (1991). Computational Chemistry Column: A Simple Procedure for Exploring the Conformational Possibilities of Flexible Molecules. CHIMIA, 45(11), 349-351.
- Ferreira, M. J., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
-
Creative BioMart. X-ray Crystallography. [Link]
- Li, L., et al. (2015). The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD)
-
Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]
- Lyu, J., et al. (2015). Molecular Dynamics Simulations of the Permeation of Bisphenol A and Pore Formation in a Lipid Membrane. Scientific Reports, 5, 14359.
-
Wikipedia. X-ray crystallography. [Link]
- Zhang, Y., et al. (2025). Binding modes and interaction mechanism of bisphenol A and its analogs in constitutive androstane receptor. Scientific Reports, 15(1), 12345.
- Wang, Y., et al. (2019). Molecular Initiating Events of Bisphenols on Androgen Receptor-Mediated Pathways Provide Guidelines for in Silico Screening and. Environmental Science & Technology, 53(12), 7041-7050.
-
Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]
-
PubChem. 4,4'-(2-Methylpropylidene)bisphenol. National Center for Biotechnology Information. [Link]
-
University of California, Santa Barbara. NOESY and EXSY. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
University of California, Santa Barbara. 2D 1H-1H NOESY. [Link]
- Google Patents. (2005). Process for the synthesis of bisphenol.
-
University of Notre Dame. Complex NMR experiments: 2D, selective, etc. [Link]
- Grimme, S., & Brandenburg, J. G. (2022).
-
JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]
- University of Minnesota Department of Chemistry NMR Facility. (2008). Varian NMR Instructions - 2D.
-
RCSB PDB. (2007). 2E2R: Crystal structure of human estrogen-related receptor gamma ligand binding domain complex with bisphenol A. [Link]
-
PrepChem.com. Synthesis of 4,4'-Bisphenol. [Link]
- Google P
- Lundberg, H., & Margarita, C. (2020). Catalytic synthesis of benign bisphenols. Diva-portal.org.
-
PubChemLite. 4,4'-(2-methylpropylidene)bisphenol (C16H18O2). [Link]
- Minnesota Department of Health. (2014). Toxicological Summary for: Bisphenol A.
- National Toxicology Program. (2022). NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. National Institute of Environmental Health Sciences.
- Endocrine Disruption Exchange. (2018). Bisphenol AF (BPAF), CAS no.1478-61-1.
Sources
- 1. 4,4'-(2-Methylpropylidene)bisphenol | C16H18O2 | CID 226969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4,4'-(2-methylpropylidene)bisphenol (C16H18O2) [pubchemlite.lcsb.uni.lu]
- 4. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 5. WO2016009362A1 - Synthesis of bisphenols - Google Patents [patents.google.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. excillum.com [excillum.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. NOESY and EXSY [chem.ch.huji.ac.il]
- 11. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
- 12. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 13. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 14. chimia.ch [chimia.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Binding modes and interaction mechanism of bisphenol A and its analogs in constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Dynamics Simulations of the Permeation of Bisphenol A and Pore Formation in a Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations | PLOS One [journals.plos.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
